D-Erythrose 4-phosphate sodium salt
CAS No.: 103302-15-4
Cat. No.: VC0028347
Molecular Formula: C4H7Na2O7P
Molecular Weight: 244.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103302-15-4 |
---|---|
Molecular Formula | C4H7Na2O7P |
Molecular Weight | 244.05 g/mol |
IUPAC Name | disodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] phosphate |
Standard InChI | InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2/t3-,4+;;/m0../s1 |
Standard InChI Key | QJCAUWVOBAESHT-WTIKUKJPSA-L |
Isomeric SMILES | C([C@H]([C@H](C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES | C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES | C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Properties
D-Erythrose 4-phosphate sodium salt is the sodium salt of D-erythrose 4-phosphate, a phosphorylated form of the four-carbon sugar D-erythrose. It is characterized by specific chemical and physical properties that define its role in biochemical reactions and its utility in research settings.
Chemical Identification
The compound is precisely identified through several standard chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 103302-15-4 |
Molecular Formula | C₄H₈NaO₇P |
Molecular Weight | 222.07-224.08 g/mol |
IUPAC Name | Sodium [(2R,3R)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate |
Synonyms | 4-Phospho-D-erythrose sodium salt, Sodium D-erythrose 4-phosphate, Erythritol Impurity 6, Paliperidone Impurity 50 |
The compound features a phosphate group attached to the fourth carbon of the D-erythrose molecule, with sodium serving as the counterion . This chemical structure is crucial for its biological function and reactivity in various biochemical pathways.
Physical Properties
D-Erythrose 4-phosphate sodium salt possesses distinctive physical characteristics that inform its handling and storage requirements:
Property | Description |
---|---|
Physical State | Solid |
Storage Condition | -20°C |
Stability | Sensitive to temperature variations; requires cold storage |
Solubility | Highly soluble in water |
WGK Germany (Water Hazard Class) | 3 (severe hazard to waters) |
The recommended storage temperature of -20°C indicates the compound's sensitivity to degradation at higher temperatures, a common characteristic among phosphorylated sugars .
Biochemical Significance
D-Erythrose 4-phosphate sodium salt serves as a critical intermediate in several metabolic pathways and participates in essential biochemical reactions.
Metabolic Pathway Involvement
The compound plays a central role in carbohydrate metabolism, particularly in the pentose phosphate pathway. This pathway is fundamental for generating NADPH and pentoses required for nucleic acid synthesis and various anabolic processes.
D-Erythrose 4-phosphate is a crucial intermediate in the following pathways:
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Pentose phosphate pathway: Functions as both an intermediate and a product
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Shikimate pathway: Acts as a precursor for aromatic amino acid biosynthesis
-
Calvin cycle: Participates in carbon fixation during photosynthesis in plants
In these pathways, D-Erythrose 4-phosphate interacts with various enzymes that catalyze its conversion to other metabolic intermediates .
Enzymatic Interactions
The compound serves as a substrate for several key enzymes, including:
Enzyme | Function | Interaction |
---|---|---|
Transaldolase | Transfers 3-carbon units between sugars | Uses D-Erythrose 4-phosphate as an acceptor |
2-dehydro-3-deoxyphosphooctonate aldolase | Involved in lipopolysaccharide synthesis | Utilizes D-Erythrose 4-phosphate as a substrate |
Phospho-2-dehydro-3-deoxyheptonate aldolase | Catalyzes the condensation of phosphoenolpyruvate and D-erythrose-4-phosphate | Produces 3-deoxy-D-arabino-heptulosonate-7-phosphate |
Erythrose-4-phosphate isomerase | Catalyzes isomerization and epimerization | Acts directly on D-erythrose 4-phosphate |
The enzyme erythrose-4-phosphate isomerase specifically catalyzes the isomerization and epimerization of D-erythrose 4-phosphate but shows no significant isomerase activities on D-glyceraldehyde 3-phosphate .
Research Applications
Metabolic Studies
D-Erythrose 4-phosphate sodium salt serves as an important tool in metabolic research, particularly in studies focusing on:
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Carbohydrate metabolism investigation
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Pentose phosphate pathway regulation
-
Aromatic amino acid biosynthesis
-
Photosynthesis research in plants
Researchers utilize this compound to trace metabolic flux through these pathways, often employing isotopically labeled versions to track carbon flow through complex biochemical networks.
Microbial Metabolism
Research has revealed interesting associations between D-Erythrose 4-phosphate and microbial metabolism. For instance, erythritol is converted into D-erythrose-4-phosphate in Brucella species through a series of reactions involving three isomerases. This conversion allows hexose-monophosphate synthesis and growth by feeding the pentose phosphate shunt .
This relationship may explain why erythritol is a preferential substrate for Brucella, a finding with implications for understanding the pathogenesis of brucellosis and potentially developing targeted antimicrobial strategies.
Enzyme Characterization
The compound is instrumental in characterizing enzymes involved in carbohydrate metabolism. A notable example is the purified enzyme tentatively called 'erythrose-4-phosphate isomerase,' which catalyzes the isomerization and epimerization of D-erythrose 4-phosphate but lacks significant isomerase activities on D-glyceraldehyde 3-phosphate .
Such enzyme characterization studies contribute to our understanding of metabolic regulation and may inform the development of enzyme inhibitors or modulators with potential therapeutic applications.
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
Sigma-Aldrich | E0377 | 5mg | $171 |
Sigma-Aldrich | E0377 | 10mg | $292 |
Sigma-Aldrich | E0377 | 25mg | $476 |
Sigma-Aldrich | E0377 | 100mg | $882 |
Usbiological | 293395 | 1mg | $382 |
The relatively high cost per milligram indicates the specialized production methods required and the limited scale of production .
Supplier | Country | Advantage |
---|---|---|
BOC Sciences | United States | Large product catalog |
TargetMol Chemicals Inc. | United States | Specialized in biochemicals |
Hefei TNJ Chemical Industry Co.,Ltd. | China | Bulk manufacturing capability |
Shanghai Haohong Scientific Co., Ltd. | China | Large inventory availability |
Beijing Jin Ming Biotechnology Co., Ltd. | China | Biotechnology focus |
This global distribution network facilitates access to the compound for researchers worldwide, though pricing and availability may vary by region .
Biological Relevance in Enzymatic Reactions
Target Proteins
D-Erythrose 4-phosphate interacts with several target proteins that play critical roles in metabolism:
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2-dehydro-3-deoxyphosphooctonate aldolase (KdsA): This enzyme from Aquifex aeolicus has 3-deoxy-8-phosphooctulonate synthase activity and utilizes D-erythrose 4-phosphate as a substrate .
-
Phospho-2-dehydro-3-deoxyheptonate aldolase (AroF): Found in organisms like Thermotoga maritima, this enzyme catalyzes the condensation of phosphoenolpyruvate and D-erythrose-4-phosphate to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate, the first step in the shikimate pathway for aromatic amino acid biosynthesis .
These enzymatic interactions highlight the compound's importance in both prokaryotic and eukaryotic metabolism.
Metabolic Pathway Integration
D-Erythrose 4-phosphate serves as a critical node connecting different metabolic pathways:
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It links the pentose phosphate pathway to glycolysis via transaldolase and transketolase reactions
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It connects carbohydrate metabolism to amino acid biosynthesis through the shikimate pathway
-
In photosynthetic organisms, it integrates the Calvin cycle with other metabolic processes
This integrative role makes D-Erythrose 4-phosphate an important focus for systems biology approaches to understanding cellular metabolism.
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